4-Nitrodiphenylamine
Overview
Description
4-Nitrodiphenylamine is an aromatic amine with the molecular formula C12H10N2O2. It is commonly used as a stabilizer for propellants and explosives, and as an antioxidant in various industrial applications . This compound is also a component of both burnt gunshot residue and unburnt gunpowder .
Mechanism of Action
Target of Action
4-Nitrodiphenylamine is primarily used as a stabilizer for propellants and explosives
Mode of Action
This compound undergoes heterogeneous catalytic transfer hydrogenation to form p-phenylenediamines . This reaction involves the reduction of the nitro group to an amino group, which can significantly alter the chemical properties of the compound.
Biochemical Pathways
It has been observed that this compound and its derivatives can be anaerobically metabolized in sediment-water batch enrichments . The first intermediate in this degradation process is 2-amino-4-nitrodiphenylamine, which is then completely reduced to 2,4-diaminodiphenylamine .
Result of Action
It is known that the compound undergoes reduction reactions under certain conditions, resulting in the formation of different compounds .
Action Environment
Environmental factors can influence the action of this compound. For instance, it has been observed that the compound can be metabolized under anaerobic conditions in sediment-water batch enrichments . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as oxygen levels and the presence of certain microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrodiphenylamine can be synthesized through the reaction of aniline with p-nitrochlorobenzene, followed by reduction of the resulting this compound . Another method involves the condensation of aniline with nitrobenzene in an alkaline medium, followed by hydrogenation of the intermediates .
Industrial Production Methods: Industrial production methods often utilize heterogeneous catalysts during the condensation of aniline with nitrobenzene, such as zeolite ZSM-5 treated with tetramethylammonium hydroxide . This method simplifies production technology, lowers costs, and complies with strict environmental requirements .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrodiphenylamine undergoes various chemical reactions, including:
Reduction: It can be reduced to form p-phenylenediamines.
Substitution: It can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen in the presence of a catalyst or sodium sulfide.
Substitution: Reagents such as p-nitrochlorobenzene and aniline are used.
Major Products:
Reduction: The major product is p-phenylenediamine.
Substitution: The major product is this compound itself.
Scientific Research Applications
4-Nitrodiphenylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Nitrodiphenylamine
- 4-Nitrosodiphenylamine
- 2,4-Dinitrodiphenylamine
Comparison: 4-Nitrodiphenylamine is unique due to its specific use as a stabilizer for propellants and explosives . While similar compounds like 2-nitrodiphenylamine and 4-nitrosodiphenylamine also have stabilizing properties, this compound is particularly effective in applications requiring high thermal stability .
Properties
IUPAC Name |
4-nitro-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYMSQQCBUKFHE-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 4-NITRO-N-PHENYLBENZENAMINE | |
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DSSTOX Substance ID |
DTXSID8027323 | |
Record name | 4-Nitro-N-phenylaniline | |
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Molecular Weight |
214.22 g/mol | |
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Physical Description |
Yellow solid; [ICSC] Darkens upon exposure to light; [CHEMINFO] Yellow crystalline powder; [Alfa Aesar MSDS], YELLOW NEEDLES. | |
Record name | 4-Nitrodiphenylamine | |
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Boiling Point |
211 °C AT 30 MM HG, 343 °C | |
Record name | 4-NITRODIPHENYLAMINE | |
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Record name | 4-NITRO-N-PHENYLBENZENAMINE | |
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Flash Point |
190 °C, 190 °C o.c. | |
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Solubility |
INSOL IN WATER; VERY SOL IN ALCOHOL, ACETIC ACID, SOL IN CONCN SULFURIC ACID, Solubility in water: none | |
Record name | 4-NITRODIPHENYLAMINE | |
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Vapor Pressure |
0.0000166 [mmHg], Vapor pressure at 25 °C: negligible | |
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Color/Form |
YELLOW NEEDLES OR TABLETS FROM CARBON TETRACHLORIDE | |
CAS No. |
836-30-6 | |
Record name | 4-Nitrodiphenylamine | |
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Record name | Benzenamine, 4-nitro-N-phenyl- | |
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Record name | 4-NITRODIPHENYLAMINE | |
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Melting Point |
133.5 °C, 132-135 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-nitrodiphenylamine?
A1: this compound has the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: [] The infrared spectrum of this compound exhibits characteristic bands corresponding to specific functional groups. [] Additionally, its ultraviolet spectrum reveals a significant influence of substituents on its absorption characteristics, suggesting the presence of a highly polar quinonoid charge-transfer form. []
Q3: What are the common methods for synthesizing this compound?
A3: Several methods exist for synthesizing this compound. [] These include the reaction of aniline with nitrobenzene in the presence of a catalyst, [, ] a base-catalyzed thermal decomposition of aryl urethanes, [] and condensation reactions utilizing a phase transfer catalyst and inorganic base. [, , ]
Q4: Are there alternative, potentially greener, synthesis routes for this compound?
A4: Yes, researchers are exploring environmentally safer methods for producing this compound. One such approach involves the reaction of aniline and nitrobenzene, eliminating the need for halogenated aromatics. [] This method utilizes specific catalysts and reaction conditions to achieve high selectivity towards this compound. []
Q5: How does this compound perform under various conditions?
A5: The stability of this compound can be affected by factors like temperature, pH, and the presence of other chemicals. [, ] Research indicates that its degradation pathway can differ depending on the specific conditions and the presence of other components. [] For example, in the presence of nitrates and ultraviolet light, this compound undergoes specific transformations, yielding products like 2-nitrodiphenylamine. []
Q6: What are the common applications of this compound?
A6: this compound serves as a key intermediate in the production of various chemicals, including antioxidants for tires and other rubber products. [] It also finds applications in the synthesis of azo dyes and pigments. []
Q7: Does this compound exhibit any catalytic properties?
A7: While this compound itself may not be widely recognized for its catalytic properties, its derivatives, particularly those incorporating isothiocyanate groups, have shown potential as anthelmintic agents. [, ] These compounds demonstrate inhibitory effects on cyclic AMP-phosphodiesterases in parasites, suggesting potential therapeutic applications. []
Q8: What is the environmental fate of this compound?
A8: this compound can be degraded by microorganisms under anaerobic conditions. [, ] Research has identified specific bacterial strains capable of cometabolizing this compound, ultimately breaking it down into aniline and methylaniline. []
Q9: Are there any concerns regarding the environmental impact of this compound?
A9: While this compound can be biodegraded, further research is needed to fully understand its long-term environmental impact and potential for bioaccumulation.
Q10: What analytical techniques are used to identify and quantify this compound?
A10: Several analytical techniques are employed to analyze this compound. High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used for separating and quantifying this compound and its derivatives in various matrices, including propellants and environmental samples. [, , , ] Gas chromatography coupled with mass spectrometry (GC/MS) also serves as a valuable tool for analyzing this compound and related compounds, particularly in complex mixtures like gunshot residue. []
Q11: What about the validation of these analytical methods?
A11: Validating analytical methods is crucial for ensuring accurate and reliable data. Validation studies for methods analyzing this compound and its derivatives often involve assessing parameters like accuracy, precision, specificity, limit of detection, and limit of quantification. []
Q12: What resources are available for researchers studying this compound?
A12: Researchers can access a wealth of information on this compound through databases like SciFinder, Reaxys, and PubChem. These resources provide access to published literature, spectroscopic data, and physicochemical properties. Additionally, specialized research groups and laboratories focus on various aspects of aromatic amines and nitro compounds, offering expertise and collaboration opportunities.
Q13: What are some historical milestones in the research of this compound?
A13: Research on this compound and its derivatives has evolved over several decades. Early studies focused on its synthesis, chemical properties, and potential applications as a chemical intermediate. [, ] Later, research explored its use as a stabilizer in propellants and explosives, leading to investigations into its degradation pathways and the formation of various nitro and nitroso derivatives. [, , ] More recently, attention has shifted toward understanding its environmental fate and potential impact, as well as developing greener synthesis methods. [, , ]
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